Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with a carboxylate group, an ethoxyphenyl group, and a thiazolotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is synthesized through cyclization reactions involving diamines and dihaloalkanes.
Final Coupling: The final step involves coupling the thiazolotriazole core with the piperazine ring and the ethoxyphenyl group, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the ethoxyphenyl group, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Pharmaceutical Development: It is a candidate for drug development due to its complex structure and potential biological activity.
Mechanism of Action
The mechanism of action of Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. The thiazolotriazole moiety is particularly important for binding to active sites of enzymes, while the piperazine ring enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((4-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
- Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-1-carboxylate
Uniqueness
Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxyphenyl group enhances its lipophilicity, while the thiazolotriazole moiety provides a versatile scaffold for interaction with biological targets. The piperazine ring further improves its pharmacokinetic properties, making it a promising candidate for drug development.
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Biological Activity
Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate (CAS Number: 869342-98-3) is a complex organic compound notable for its potential biological activities. This compound features a piperazine ring, an ethoxyphenyl moiety, and a thiazolo-triazole hybrid structure, which collectively contribute to its pharmacological properties. The following sections detail the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N4O4S, with a molecular weight of 444.5 g/mol. The unique structural features facilitate various interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with piperazine and thiazole moieties exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing piperazine structures have been shown to possess significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains and fungi .
- Antioxidant Properties : The compound has demonstrated antioxidant activity in vitro. Studies have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in various metabolic pathways. For example:
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Tyrosinase Inhibition : Similar compounds have been reported to inhibit tyrosinase (TYR), an enzyme crucial for melanin biosynthesis. This inhibition can be beneficial in treating hyperpigmentation disorders .
Compound IC50 (μM) Antioxidant Activity (EC50 μM) Compound A 3.8 9.0 Compound B >10 13.2
Study on Antimicrobial Activity
In a comparative study involving various derivatives of piperazine-based compounds, this compound exhibited promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics used in the study .
Study on Antioxidant Effects
Another investigation focused on the antioxidant capacity of piperazine derivatives showed that Ethyl 4-(...) had an EC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential role in formulations aimed at reducing oxidative damage .
Properties
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-4-29-16-8-6-15(7-9-16)17(18-19(27)26-20(31-18)22-14(3)23-26)24-10-12-25(13-11-24)21(28)30-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGJQJAQWKKCES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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